molecular formula C6H8N2O2 B1212163 1-Methylthymine CAS No. 4160-72-9

1-Methylthymine

Cat. No. B1212163
Key on ui cas rn: 4160-72-9
M. Wt: 140.14 g/mol
InChI Key: GKMIDMKPBOUSBQ-UHFFFAOYSA-N
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Patent
US08211899B2

Procedure details

Thymine (2.0 g, 16 mmol), hexamethyl-disilazane (32 mL) and trimethyl silylchloride (4.1 mL) were added in 100 mL mad apple-type flask with a magnetic stirrer and allowed to stir for 17 hr. at 140° C. until the reaction solution became transparent. After the reaction solution was cooled to 60° C., the solution was added with methyl-iodide (10 mL) and was allowed to stir for 29 hr. at 60° C. Then, the reaction solution was added with 6 N aqueous acetic acid solution (6 mL×10) and subjected to evaporation under reduced pressure. The residues were dissolved by the addition of 2-propanol and insolubles were filtered out. The filtrate was added with ethanol-water mixture. The object was recrystallized in ethanol-water mixture to give white solids (1.6 g, yield, 72%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3].[CH3:10][Si](C)(C)N[Si](C)(C)C.C[Si](Cl)(C)C.CI>C(O)(=O)C>[CH3:10][N:1]1[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C(=O)NC(=O)C(C)=C1
Name
Quantity
32 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
4.1 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir for 17 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 140° C.
STIRRING
Type
STIRRING
Details
to stir for 29 hr
Duration
29 h
CUSTOM
Type
CUSTOM
Details
at 60° C
CUSTOM
Type
CUSTOM
Details
subjected to evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residues were dissolved by the addition of 2-propanol and insolubles
FILTRATION
Type
FILTRATION
Details
were filtered out
ADDITION
Type
ADDITION
Details
The filtrate was added with ethanol-water mixture
CUSTOM
Type
CUSTOM
Details
The object was recrystallized in ethanol-water mixture
CUSTOM
Type
CUSTOM
Details
to give white
CUSTOM
Type
CUSTOM
Details
solids (1.6 g, yield, 72%)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
CN1C(=O)NC(=O)C(C)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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